molecular formula C22H15ClN4OS B6532674 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide CAS No. 946267-87-4

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide

Katalognummer B6532674
CAS-Nummer: 946267-87-4
Molekulargewicht: 418.9 g/mol
InChI-Schlüssel: ATIFOHYDMFNRIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon, sulfur, and nitrogen .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The compound contains a benzothiazole ring, a pyridine ring, and a benzamide group. The benzothiazole ring is a bicyclic system consisting of a benzene ring fused to a thiazole ring .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Analgesic Activities

This compound has been synthesized and evaluated for its anti-inflammatory and analgesic activities . Some of the synthesized compounds have shown significant anti-inflammatory and analgesic activities. They have low ulcerogenic and irritative action on the gastrointestinal mucosa, compared to standard drugs .

Anti-Tubercular Agents

The compound has been used in the design and synthesis of anti-tubercular agents . Among the tested compounds, some exhibited significant activity against Mycobacterium tuberculosis H37Ra .

Inhibition of Ubiquitin Ligase

N-benzothiazol-2-yl-amides, a class of compounds to which this compound belongs, have been associated with the inhibition of ubiquitin ligase . This could have potential applications in the treatment of diseases related to protein degradation.

Selective Cytotoxicity Against Tumorigenic Cell Lines

These compounds have shown selective cytotoxicity against tumorigenic cell lines . This suggests potential applications in cancer therapy.

Prophylaxis and Treatment of Rotavirus Infections

N-benzothiazol-2-yl-amides have been used in the prophylaxis and treatment of rotavirus infections . This could be beneficial in controlling the spread of rotavirus, a common cause of diarrheal disease among infants and young children.

Adenosine A2A Receptor Modulators

These compounds have been used as adenosine A2A receptor modulators . This could have potential applications in the treatment of Parkinson’s disease and other neurodegenerative disorders.

Therapeutic Agents for Disorders Associated with Nuclear Hormone Receptors

N-benzothiazol-2-yl-amides have been used as therapeutic agents for disorders associated with nuclear hormone receptors . This suggests potential applications in the treatment of hormonal disorders.

Treatment of Ulcerative Colitis

The compound “F2895-0529” or “SR-01000917177-1” or “SR-01000917177” has been used in a Phase 2 clinical trial to evaluate its efficacy and safety in subjects with moderately to severely active ulcerative colitis . The development of this compound for the treatment of ulcerative colitis is based on an unmet need for alternative treatment options for subjects who have an inadequate clinical response to traditional therapies .

Eigenschaften

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4OS/c1-14-10-18(23)11-19-20(14)26-22(29-19)27(13-16-6-8-25-9-7-16)21(28)17-4-2-15(12-24)3-5-17/h2-11H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIFOHYDMFNRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.